(R)-DM-Segphos

Catalog No.
S3708848
CAS No.
210169-57-6
M.F
C46H44O4P2
M. Wt
722.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-DM-Segphos

CAS Number

210169-57-6

Product Name

(R)-DM-Segphos

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H44O4P2

Molecular Weight

722.8 g/mol

InChI

InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3

InChI Key

XJJVPYMFHXMROQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

(R)-DM-Segphos is a chiral ligand, a specialized molecule used in asymmetric catalysis. Asymmetric catalysis is a type of chemical reaction that favors the production of one specific stereoisomer, a molecule with the same atoms but arranged in a different spatial orientation. (R)-DM-Segphos plays a crucial role in enabling these reactions by controlling the stereochemical outcome [].

  • Nickel-catalyzed asymmetric α-arylation and heteroarylation of ketones

    (R)-DM-Segphos can be used in conjunction with nickel catalysts to selectively attach aryl (derived from benzene) or heteroaryl (containing atoms other than carbon and hydrogen) groups to a specific carbon atom (α-position) of a ketone molecule. This reaction is valuable for synthesizing complex organic molecules with precise stereocontrol [].

  • Enantioselective synthesis of dihydrobenzofurans and dihydronaphthofurans

    (R)-DM-Segphos finds application in the synthesis of dihydrobenzofurans and dihydronaphthofurans, which are important heterocyclic compounds found in many natural products and pharmaceuticals. The catalyst enables the reaction to proceed with high enantioselectivity, meaning it predominantly produces one enantiomer of the desired product [].

  • Other applications

    Research has explored the use of (R)-DM-Segphos in various other catalytic reactions, including:

    • Gold-catalyzed stereoselective intramolecular hydroarylation for preparing axially chiral biaryl compounds [].
    • Ruthenium-catalyzed asymmetric addition of alcohols and aldehydes to silylbutadienes for the synthesis of chiral silylated homoallylic alcohols and diols [].

(R)-DM-Segphos is a chiral, bidentate ligand widely recognized for its role in asymmetric catalysis. It is characterized by its ability to facilitate the formation of chiral molecules with high enantioselectivity, making it invaluable in synthetic organic chemistry. The compound's structure allows for effective coordination with transition metals, particularly in catalyzing various reactions that require chirality, such as hydrogenation and cross-coupling reactions .

, including:

  • Asymmetric Hydrogenation: Catalyzing the addition of hydrogen to unsaturated substrates, resulting in chiral products.
  • Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds between aryl halides and organometallic reagents.
  • Cycloaddition Reactions: Involving the synthesis of complex cyclic structures from simpler precursors .

These reactions often yield products with high enantiomeric excess and diastereoselectivity, crucial for pharmaceutical applications.

While primarily used in synthetic chemistry, (R)-DM-Segphos has implications in biological systems through its role in synthesizing biologically active compounds. Its ability to produce chiral intermediates is essential for developing pharmaceuticals that require specific stereochemistry for efficacy and safety. For instance, the synthesis of complex alkaloids and other natural products often employs (R)-DM-Segphos as a catalyst .

The synthesis of (R)-DM-Segphos typically involves a multi-step process:

  • Preparation of 3,5-Dimethylphenylphosphine: This is achieved through the reaction of 3,5-dimethylphenol with phosphorus trichloride.
  • Formation of DM-Segphos: The phosphine reacts with 4,4'-bi-1,3-benzodioxole to form the desired ligand.
  • Coordination with Transition Metals: The final step involves coordinating (R)-DM-Segphos with metal complexes like ruthenium or silver to create active catalysts for asymmetric reactions .

(R)-DM-Segphos is extensively utilized across various fields:

  • Pharmaceutical Industry: For the synthesis of chiral drugs and biologically active compounds.
  • Fine Chemicals Production: In the manufacture of specialty chemicals that require specific stereochemistry.
  • Material Science: As a catalyst in polymerization processes where chirality can influence material properties .

Studies on (R)-DM-Segphos often focus on its interaction with metal centers and substrates during catalytic processes. For example, research has demonstrated its effectiveness in forming stable complexes with silver ions, enhancing its catalytic efficiency in enantioselective synthesis . Additionally, investigations into its binding affinities and reaction kinetics provide insights into optimizing reaction conditions for maximum yield and selectivity.

(R)-DM-Segphos can be compared with several similar compounds that also serve as ligands in asymmetric catalysis:

Compound NameStructure TypeUnique Features
(R)-SEGPHOSBidentate ligandDifferent steric and electronic properties
(R)-DTBM-SEGPHOSBidentate ligandContains tert-butyl groups, altering catalytic properties
(R)-Tol-BINAPBidentate ligandDifferent backbone structure but used similarly

The uniqueness of (R)-DM-Segphos lies in its specific chiral environment and its ability to catalyze a diverse range of asymmetric reactions effectively .

XLogP3

11.5

Hydrogen Bond Acceptor Count

4

Exact Mass

722.27148388 g/mol

Monoisotopic Mass

722.27148388 g/mol

Heavy Atom Count

52

Dates

Modify: 2023-08-20

Explore Compound Types